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Cat. No.: B12416864 Get Quote

Introduction

The non-structural protein 2C, encoded by enteroviruses such as poliovirus, coxsackievirus,

and enterovirus A71 (EV-A71), is a highly conserved protein essential for the viral life cycle.[1]

It functions as an AAA+ (ATPases Associated with various cellular Activities) ATPase and is

believed to act as a helicase, playing critical roles in viral genome replication, host cell

membrane rearrangement, and virion assembly.[2][3][4] The ATPase activity of 2C is

indispensable for its function, making it a prime target for the development of broad-spectrum

antiviral inhibitors.[1] Several small molecules, including guanidine hydrochloride and

fluoxetine, have been identified that target the 2C protein and inhibit its ATPase function.[5][6]

This document provides detailed protocols for expressing and purifying recombinant 2C protein

and subsequently measuring the inhibition of its ATPase activity. The primary method detailed

is a colorimetric assay using malachite green, which quantitatively measures the inorganic

phosphate (Pi) released during ATP hydrolysis. This assay is robust, sensitive, and suitable for

high-throughput screening of potential 2C inhibitors.[5][7]

Principle of the ATPase Assay

The ATPase activity of the 2C protein is measured by quantifying the amount of inorganic

phosphate (Pi) released from the hydrolysis of ATP into ADP and Pi. The malachite green

assay is a sensitive colorimetric method for detecting free orthophosphate.[8][9] In an acidic

solution, malachite green forms a complex with molybdate and free orthophosphate, resulting

in a color change that can be measured spectrophotometrically at a wavelength of
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approximately 620-650 nm.[7][10] The intensity of the color is directly proportional to the

concentration of Pi in the sample. By comparing the ATPase activity in the presence and

absence of a test compound, the degree of inhibition can be determined.

I. Expression and Purification of Recombinant 2C
Protein
A reliable source of pure and active recombinant 2C protein is a prerequisite for any inhibition

assay. Due to the protein's tendency to be insoluble, often a truncated version of 2C (e.g.,

lacking the N-terminal membrane-binding domain) or fusion with a solubility-enhancing tag (like

GST or MBP) is used.[4][5][11] The following is a general protocol for expression in E. coli and

subsequent purification.

A. Protocol: Expression in E. coli

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a

plasmid vector containing the gene for the tagged 2C protein. Plate the transformed cells on

an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding

antibiotic. Grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at

37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-

D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with

shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant and store the cell pellet at -80°C until purification.

B. Protocol: Affinity Purification
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This protocol assumes the use of a His-tagged 2C protein. Adjustments will be necessary for

other tags (e.g., GST, MBP).

Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors). Lyse the

cells using a sonicator or a high-pressure homogenizer on ice.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant, which contains the soluble recombinant protein.

Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the

clarified supernatant onto the column.

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol) to remove non-specifically

bound proteins.

Elution: Elute the bound 2C protein from the column using an elution buffer containing a high

concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM

imidazole, 10% glycerol). Collect fractions.

Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity.[12]

Pool the purest fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5,

150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and for long-term storage at

-80°C.

Concentration: Determine the protein concentration using a standard method like the

Bradford assay or by measuring absorbance at 280 nm.

II. Malachite Green ATPase Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds

at various concentrations.

A. Required Materials and Reagents

Purified recombinant 2C protein
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ATP solution (high purity)

Test inhibitors (dissolved in DMSO)

Assay Buffer: 20 mM HEPES pH 7.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

Phosphate Standard: A stock solution of KH₂PO₄ (e.g., 1 mM)

Malachite Green Reagent:

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a

surfactant like Tween-20 to a final concentration of 0.01% (v/v). This reagent should be

prepared fresh.[10]

Quenching Solution: 34% (w/v) sodium citrate solution.[10]

96-well clear, flat-bottom microplates

Microplate reader capable of measuring absorbance at ~630 nm

B. Protocol: Phosphate Standard Curve

Prepare a series of dilutions of the phosphate standard (e.g., 0, 5, 10, 20, 40, 60, 80 µM) in

the Assay Buffer.

Add 50 µL of each standard dilution to separate wells of the 96-well plate in duplicate.

Add 150 µL of the Malachite Green Working Reagent to each well.

Incubate for 20-30 minutes at room temperature for color development.

Measure the absorbance at 630 nm.

Plot the absorbance values against the known phosphate concentrations to generate a

standard curve.
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C. Protocol: ATPase Inhibition Assay

Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add 1 µL of each

inhibitor dilution to the wells of the 96-well plate. For controls, add 1 µL of DMSO (for 0%

inhibition) and a known inhibitor or EDTA (for 100% inhibition).

Enzyme Addition: Prepare a solution of recombinant 2C protein in cold Assay Buffer to the

desired final concentration (e.g., 0.1-1 µM). Add 25 µL of this solution to each well containing

the compounds/DMSO.

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature

to allow the inhibitors to bind to the enzyme.

Reaction Initiation: Prepare an ATP solution in Assay Buffer to a concentration twice the

desired final concentration (e.g., 2 mM for a 1 mM final concentration). Initiate the enzymatic

reaction by adding 25 µL of the ATP solution to all wells. The final reaction volume will be 50

µL.

Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60

minutes). The time should be within the linear range of the reaction, where less than 20% of

the ATP is consumed.

Reaction Quenching: Stop the reaction by adding 10 µL of 34% sodium citrate solution.[10]

Alternatively, the reaction can be stopped by the addition of the acidic malachite green

reagent.

Color Development: Add 150 µL of the Malachite Green Working Reagent to all wells.

Incubation and Measurement: Incubate for 20-30 minutes at room temperature and then

measure the absorbance at 630 nm using a microplate reader.

D. Data Analysis

Phosphate Calculation: Convert the absorbance readings from the assay wells into

phosphate concentrations (µM) using the linear equation derived from the phosphate

standard curve.
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Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor

concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor -

Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)]

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value,

which is the concentration of inhibitor required to reduce the ATPase activity by 50%.[5]

III. Data Presentation
Quantitative data should be summarized in a clear and structured format.

Table 1: Inhibition of Recombinant 2C ATPase Activity by Compound X

Inhibitor Conc.
[µM]

Absorbance (630
nm) (Mean ± SD)

[Pi] Released (µM) % Inhibition

0 (DMSO Control) 0.85 ± 0.04 50.1 0

0.1 0.76 ± 0.03 44.2 11.8

1 0.61 ± 0.02 34.8 30.5

10 0.43 ± 0.03 23.9 52.3

50 0.25 ± 0.02 13.0 74.1

100 0.18 ± 0.01 8.8 82.4

IC₅₀ (µM) 8.5
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Caption: Role of 2C ATPase in the enterovirus life cycle and its inhibition.
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Caption: Workflow for 2C protein expression, purification, and inhibition assay.
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Caption: Principle of the malachite green-based ATPase activity detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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